I+/--Ethyl-2-nitrobenzenemethanol
Description
The compound I+/--Ethyl-2-nitrobenzenemethanol (exact structural confirmation pending due to nomenclature ambiguity) is hypothesized to be a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 2-position, an ethyl (-CH₂CH₃) group, and a hydroxymethyl (-CH₂OH) moiety. Nitrobenzenemethanol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to undergo further functionalization . For this analysis, we assume a structural analog to intermediates described in the evidence (e.g., 2-(2-methyl-4-nitrophenyl)ethanol, ) but with distinct substitution patterns.
Properties
CAS No. |
90972-31-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |
InChI Key |
KJDAFZZSRSPAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.
Reduction: 1-(2-aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-methyl-4-nitrophenylacetate ()
- Structure : Benzene ring with a nitro group at the 4-position, methyl at 2-position, and an ethyl ester (-COOCH₂CH₃) side chain.
- Synthesis : Synthesized via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile (86.4% yield) .
- Key Properties :
- MS : m/z 246.0 [M+Na]⁺, 222.1 [M-H]⁻.
- 1H-NMR : δ 8.05 (ArH), 4.19 (CH₂CH₃), 2.43 (CH₃).
- Comparison: Unlike the target compound, this derivative lacks a hydroxymethyl group and features an ester instead of an alcohol.
2-(2-Methyl-4-nitrophenyl)ethanol ()
- Structure: Benzene ring with nitro (4-position), methyl (2-position), and ethanol (-CH₂CH₂OH) groups.
- Synthesis : Reduction of ethyl 2-methyl-4-nitrophenylacetate using NaBH₄ (93.2% yield) .
- Key Properties :
- MS : m/z 182.1 [M+H]⁺.
- Comparison : The presence of a primary alcohol (-CH₂OH) increases polarity compared to ester derivatives, improving solubility in polar solvents. The 4-nitro group deactivates the ring, reducing electrophilic substitution reactivity relative to 2-nitro analogs.
1-(2-Amino-6-nitrophenyl)ethanone ()
- Structure: Benzene ring with amino (-NH₂) at 2-position, nitro at 6-position, and acetyl (-COCH₃) group.
- Key Properties :
- Comparison: The amino group introduces nucleophilic reactivity, contrasting with the electron-withdrawing nitro group in the target compound. The meta-nitro substitution (6-position) may sterically hinder reactions compared to ortho-nitro derivatives.
Electrochemically Iodinated Aromatics ()
- Relevance : Electrochemical iodination using I⁺ generated from I₂/H₂SO₄ enables regioselective iodination of aromatic rings .
- Comparison: If the target compound includes an iodine substituent (implied by "I+" in its name), this method could theoretically synthesize it.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s 2-nitro substitution likely complicates synthesis due to steric hindrance and electronic deactivation, contrasting with the 4-nitro analogs in .
- Reactivity : The hydroxymethyl group may enhance hydrogen-bonding interactions, increasing solubility in protic solvents compared to ester or ketone derivatives.
- Safety: Nitroaromatics generally pose explosion risks under heat or friction. The absence of hazard classification for 1-(2-amino-6-nitrophenyl)ethanone () suggests caution until toxicological studies confirm safety .
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